Amine sulfamate

Description

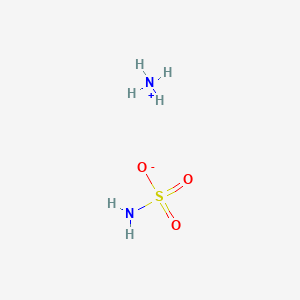

Structure

2D Structure

Propriétés

Numéro CAS |

7773-06-0 |

|---|---|

Formule moléculaire |

H6N2O3S |

Poids moléculaire |

114.13 g/mol |

Nom IUPAC |

azane;sulfamic acid |

InChI |

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |

Clé InChI |

GEHMBYLTCISYNY-UHFFFAOYSA-N |

SMILES isomérique |

[NH4+].NS(=O)(=O)[O-] |

SMILES canonique |

N.NS(=O)(=O)O |

Point d'ébullition |

Decomposes above 392.0 °F (USCG, 1999) 160 °C Boiling point: 107 °C /60 wt % solution/ 320 °F (decomposes) 320 °F (Decomposes) |

Color/Form |

Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |

Densité |

greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |

melting_point |

268 °F (USCG, 1999) 131 °C MELTING POINT: 131-132 °C; PH: 5.2 (50 G/KG WATER) /TECHNICAL PRODUCT/ 131Â °C 268 °F |

Autres numéros CAS |

7773-06-0 13765-36-1 |

Description physique |

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. Pellets or Large Crystals; Liquid Colorless to white crystalline, odorless solid. [herbicide]; [NIOSH] Deliquescent; [CHEMINFO] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

5329-14-6 (Parent) |

Durée de conservation |

Hydrolysed at higher temperatures and in acidic conditions. Stable in air, dil acid and dil alkali. Aqueous sulfamic acid solutions are quite stable at room temperature. Highly stable up to its melting point. Elevated temperatures cause highly exothermic reaction with water; steam may cause container to burst. |

Solubilité |

200 % (NIOSH, 2024) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |

Synonymes |

amidosulfonic acid aminosulfonic acid Ammate ammonium sulfamate sulfamate sulfamic acid sulfamic acid, indium (+3) salt sulfamic acid, magnesium salt (2:1) sulfamic acid, monoammonium salt sulfamic acid, monopotassium salt sulfamic acid, nickel (+2) salt (2:1) sulfamic acid, tin (+2) salt sulfamic acid, zinc (2:1) salt |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) 0 mm Hg (approx) Vapor pressure at 20Â °C: negligible 0 mmHg (approx) |

Origine du produit |

United States |

Synthesis Methodologies and Mechanistic Investigations

Industrial and Laboratory Synthesis Routes

The production of ammonium (B1175870) sulfamate (B1201201) and related energetic compounds can be achieved through various chemical pathways. These routes are tailored to optimize yield, purity, and safety, depending on the intended scale and application.

An important industrial method for producing ammonium sulfamate involves the oxidation of ammonium thiosulfate (B1220275) in an aqueous ammonia (B1221849) solution using compressed oxygen. Research has shown that this process primarily yields ammonium sulfamate and ammonium sulfate (B86663), with minor amounts of nitrite (B80452) and imidodisulfonate as byproducts. scispace.com The reaction is typically catalyzed by a cupric ion. scispace.com

Systematic studies have identified the most suitable conditions for the industrial synthesis of ammonium sulfamate from ammonium thiosulfate. Optimal yields are achieved at a reaction temperature of 100°C with an oxygen pressure of 50 kg/cm ². scispace.com The concentration of ammonia and the cupric ion catalyst also play crucial roles in maximizing the efficiency of the conversion. scispace.com

Table 1: Optimized Industrial Conditions for Ammonium Sulfamate Synthesis via Oxidation

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 100°C |

| Oxygen Pressure | 50 kg/cm² |

| Ammonia Concentration | 16 mol/l |

| Cupric Ion (Catalyst) Concentration | 0.1-0.2 mol/l |

Data sourced from studies on the oxidation of ammonium thiosulfate in aqueous ammonia solution. scispace.com

Other laboratory methods for preparing ammonium sulfamate include the simple acid-base reaction between sulfamic acid and an ammonia solution. youtube.comlaballey.com This neutralization reaction is straightforward but requires careful temperature control to limit hydrolysis. sciencemadness.org Another route involves the reaction of sulfur trioxide with ammonia. prepchem.com

Ammonium dinitramide (ADN), an energetic oxidizer, is commonly synthesized through the nitration of sulfamic acid or its salts, such as potassium sulfamate and ammonium sulfamate. ijcce.ac.irsciencemadness.org The process involves reacting the sulfamate starting material with a potent nitrating mixture, typically composed of nitric acid and sulfuric acid, at very low temperatures. ijcce.ac.irscielo.br

The yield and purity of ADN are highly sensitive to reaction parameters. The nitration reactions are highly exothermic and require temperatures of -25°C or lower to achieve good yields. ijcce.ac.ir Vigorous stirring is essential due to the increasing viscosity of the reaction mixture as the reaction progresses. ijcce.ac.irsciencemadness.org

Research into the optimization of these parameters has demonstrated that the mole ratio of the acids in the nitrating mixture is a critical factor. One study found that for the nitration of potassium sulfamate, a maximum yield of dinitramidic acid (50.8%) was achieved when the mole ratio of sulfuric acid to nitric acid was 1:3.5, with an optimal reaction time of 25 minutes. ijcce.ac.ir The reaction temperature was maintained at -30°C. ijcce.ac.ir

Kinetic studies provide fundamental insights into the speed and mechanism of chemical reactions. The rate of a reaction is defined as the speed at which it occurs, typically measured by the change in concentration of a reactant or product over time. wikipedia.org For the reaction between sulfamic acid and concentrated nitric acid, kinetic analysis shows that the reaction is first order with respect to the concentration of sulfamic acid. rsc.org This indicates that the rate of disappearance of sulfamic acid is directly proportional to its concentration. The reaction rate is also significantly influenced by the acidity of the medium. rsc.org In contrast, the reaction between nitrous acid and sulfamic acid proceeds through the attack of the nitrous acidium ion on the sulfamate ion at lower acidities. rsc.org

The choice of the starting sulfamate salt has a significant impact on the final yield and purity of the synthesized ADN. Comparative studies have been conducted to evaluate the effectiveness of different sulfamate salts, primarily potassium sulfamate versus ammonium sulfamate.

It has been found that starting with potassium sulfamate generally results in both better yield and higher purity of the final ADN product. ijcce.ac.ir When ammonium sulfamate is used as the starting material, the resulting ADN has a lower yield (40%) and a melting point of 86°C. ijcce.ac.ir Even after recrystallization, which reduces the total yield to 30%, the melting point only increases to 89°C, suggesting the persistence of impurities like ammonium nitrate (B79036). ijcce.ac.ir Therefore, for obtaining high-purity ADN, it is often recommended to prepare and purify potassium dinitramide first, followed by a cation exchange with an ammonium salt. ijcce.ac.ir

Table 2: Comparison of Starting Materials on ADN Synthesis Yield and Purity

| Starting Material | Initial Yield | Melting Point (Crude) | Yield (After Recrystallization) | Melting Point (Recrystallized) |

|---|---|---|---|---|

| Ammonium Sulfamate | 40% | 86°C | 30% | 89°C |

| Potassium Sulfamate | 50.8% (as dinitramidic acid) | N/A | N/A | Higher Purity Product |

Data highlights the superior yield and purity achieved when starting with potassium sulfamate for ADN synthesis. ijcce.ac.ir

Nitration of Sulfamic Acid and Sulfamate Salts for Ammonium Dinitramide (ADN) Synthesis

Detailed Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms is key to controlling and optimizing chemical syntheses. For the nitration of sulfamic acid in concentrated nitric acid, the mechanism involves an electrophilic attack by the nitryl cation, [NO₂]⁺, on the sulfamic acid. rsc.org This initial attack forms nitroamine (NH₂NO₂), which subsequently decomposes to produce dinitrogen oxide and water. rsc.org The formation of dinitramidic acid, the precursor to ADN, occurs when the nitration is carried out with a stronger nitrating agent like a nitric/sulfuric acid mixture, which allows for a second nitration step. ijcce.ac.ir

The mechanism for the oxidation of ammonium thiosulfate to ammonium sulfamate in an aqueous ammonia solution is complex. While detailed studies on this specific conversion are limited, related research on thiosulfate oxidation provides insights. The oxidation of thiosulfate species can proceed through several intermediate sulfur compounds, such as tetrathionate, before ultimately forming sulfate. nih.gov In the presence of ammonia and a catalyst, the pathway is directed towards the formation of sulfamate alongside sulfate. The catalytic cycle likely involves the cupric ions facilitating the electron transfer from the thiosulfate to the oxygen.

Reactions with Amides and Ureas

Ammonium sulfamate serves as a versatile reagent in the transformation of amides and ureas, leading to the synthesis of valuable chemical compounds such as nitriles, guanidine (B92328), and cyanuric acid. The reaction mechanisms involve the formation of key intermediates and are influenced by the molecular structure of the starting materials.

The proposed mechanism for this transformation is not a simple dehydration of the amide. cdnsciencepub.com Instead, it involves an initial reaction between the amide and ammonium sulfamate to form an ammonium N-carbonyl sulphamate intermediate (also referred to as an N-alkoyl or N-aroyl sulphamate). cdnsciencepub.comcdnsciencepub.comgoogle.com This intermediate is a key species in the reaction pathway. Upon further heating, this intermediate undergoes decomposition to yield the corresponding nitrile and ammonium bisulfate. cdnsciencepub.comcdnsciencepub.com The formation and subsequent rearrangement of this intermediate are crucial for the successful synthesis of the nitrile. cdnsciencepub.com When ammonium N-benzoylsulphamate, an isolated intermediate, was heated above its melting point, it quantitatively produced benzonitrile (B105546) and ammonium bisulphate without the evolution of ammonia, supporting this mechanistic pathway. cdnsciencepub.com

The general equation for this reaction is: RCONH₂ + H₂NSO₂ONH₄ → RCN + NH₄HSO₄ + NH₃ cdnsciencepub.com

| Amide | Nitrile | Yield (%) |

| Benzamide | Benzonitrile | 93 |

| Phenylacetamide | Phenylacetonitrile | 88 |

| Acetamide | Acetonitrile (B52724) | 85 |

| Phthalamide | Phthalonitrile | 82 |

| Nicotinamide | 3-Cyanopyridine | 75 |

Data sourced from a study on the fusion of amides with ammonium sulfamate. cdnsciencepub.com

When ureas are reacted with ammonium sulfamate, the primary products are guanidine and cyanuric acid. cdnsciencepub.com The mechanism for guanidine formation is not a simple dehydration process. cdnsciencepub.com Experimental evidence suggests that the main steps involve the initial formation of the ammonium salt of ureasulphonic acid. cdnsciencepub.comresearchgate.net This intermediate subsequently dissociates into cyanamide (B42294) and ammonium sulphate. researchgate.net The cyanamide then reacts further in the presence of an ammonium salt to form guanidine. cdnsciencepub.com The use of excess ammonium sulfamate has been shown to increase the yield of guanidine. cdnsciencepub.com In addition to guanidine, cyanuric acid is also a significant product in these reactions. cdnsciencepub.com

As established in the formation of nitriles, ammonium N-carbonyl sulphamates are pivotal intermediates. cdnsciencepub.comcdnsciencepub.com The reaction between an amide and ammonium sulfamate leads to the liberation of ammonia and the formation of these N-carbonyl sulphamate intermediates. cdnsciencepub.com The decomposition of these intermediates is the final step that yields the nitrile. This decomposition is a thermal process, occurring when the reaction mixture is heated, which causes the intermediate to break down into the stable nitrile and ammonium bisulfate. cdnsciencepub.comcdnsciencepub.com This decomposition pathway has been confirmed by isolating the intermediate and heating it independently, which results in a quantitative yield of the nitrile and ammonium bisulfate. cdnsciencepub.com

The nature of substituent groups on the urea (B33335) molecule significantly influences the reaction's outcome when treated with ammonium sulfamate. cdnsciencepub.com

Methyl and Phenyl Groups: When methylurea (B154334) and phenylurea are used as substrates, the reaction yields methylamine (B109427) and aniline, respectively, alongside guanidine and cyanuric acid. cdnsciencepub.com

Acetyl and Benzoyl Groups: In contrast, when ureas with acetyl or benzoyl substituents are used, the reaction pathway shifts. Acetylurea (B1202565) leads to the formation of acetonitrile, while benzoylurea (B1208200) produces benzonitrile. For these substituted ureas, the yield of guanidine is low, but the formation of cyanuric acid is very high. cdnsciencepub.com

These findings indicate that electron-withdrawing acyl groups (acetyl, benzoyl) favor the formation of nitriles and cyanuric acid, whereas alkyl and aryl groups (methyl, phenyl) lead to the corresponding amines along with the expected guanidine and cyanuric acid products.

Sulfation Reactions of Organic Substrates

Ammonium sulfamate is an effective reagent for the sulfation of various organic molecules, particularly polysaccharides. This process introduces sulfate groups (-SO₃H) onto the substrate, modifying its chemical and biological properties.

The introduction of sulfate groups into polysaccharides can impart important biological activities. semanticscholar.org Ammonium sulfamate, often in the presence of activators or catalysts, is used for this purpose.

Arabinogalactan (B145846): A new method for the catalytic sulfation of arabinogalactan, a polysaccharide from larch wood, utilizes ammonium sulfamate. semanticscholar.orgresearchgate.net The reaction has been studied with various activators, including base activators like urea and thiourea, and oxidants such as KMnO₄ and K₂Cr₂O₇. semanticscholar.orgresearchgate.net Potassium permanganate (B83412) (KMnO₄) was found to be the most effective activator, yielding the highest sulfur content (11.3 wt%) in the sulfated product. semanticscholar.orgresearchgate.netresearchgate.net The optimal conditions for this reaction were identified as using 1,4-dioxane (B91453) as the solvent at a temperature of 90°C for 4 hours. semanticscholar.orgresearchgate.net Spectroscopic data confirmed the introduction of sulfate groups, primarily at the C2 and C4 positions of the main galactan chain and the C6 position of terminal galactose units. semanticscholar.orgresearchgate.net

| Polysaccharide | Activator | Solvent | Temperature (°C) | Time (h) | Sulfur Content (wt%) |

| Arabinogalactan | KMnO₄ | 1,4-Dioxane | 90 | 4 | 11.3 |

| Arabinogalactan | Urea | 1,4-Dioxane | 90 | 4 | Not Specified |

| Arabinogalactan | Thiourea | 1,4-Dioxane | 90 | 4 | Not Specified |

Data sourced from studies on the catalytic sulfation of arabinogalactan. semanticscholar.orgresearchgate.netresearchgate.net

Agarose (B213101): The sulfation of agarose with ammonium sulfamate has also been reported. mdpi.com Studies comparing different sulfating agents have shown that using sulfamic acid with urea as an activator in 1,4-dioxane can produce agarose sulfate with a high sulfur content of up to 14.5 wt%. researchgate.netscispace.com This is comparable to the results obtained with more aggressive sulfating agents like chlorosulfonic acid. scispace.com The use of various urea-based activators has been investigated, with urea itself demonstrating high efficacy. cellulosechemtechnol.ro

| Sulfating Agent | Activator | Sulfur Content (wt%) |

| Sulfamic Acid | Urea | 14.5 |

| Sulfamic Acid | Thiourea | 11.2 |

| Sulfamic Acid | Methylurea | 10.5 |

| Sulfamic Acid | Ethylurea | 9.8 |

| Ammonium Sulfamate | None | 2.5 |

Data sourced from a comparative study on agarose sulfation methods. researchgate.netcellulosechemtechnol.ro

Galactoglucomannan: The sulfation of galactoglucomannan from larch wood has been achieved using a sulfamic acid/urea mixture in 1,4-dioxane. proquest.comresearchgate.net This process effectively introduces sulfate groups into the polysaccharide structure, which is confirmed by elemental analysis and spectroscopy. proquest.com Gel permeation chromatography showed that the sulfation process leads to an increase in the molecular mass of the galactoglucomannan, from approximately 24 kDa to 26 kDa, indicating the addition of sulfate groups without significant degradation of the polymer chain. proquest.comresearchgate.net

Catalytic Aspects and Reaction Conditions in Sulfation Processes

Ammonium sulfamate serves as a key sulfating agent for various organic substrates, particularly polysaccharides. The efficiency and outcome of these sulfation reactions are highly dependent on catalytic systems and reaction conditions such as temperature, time, and solvent.

Research into the sulfation of arabinogalactan, a polysaccharide from larch wood, has identified several effective activators and conditions. Both base activators, such as urea and thiourea, and oxidants like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) have been shown to catalyze the reaction. semanticscholar.orgresearchgate.net Among these, KMnO₄ was found to be the most effective, yielding the highest sulfur content (11.3 wt%) in the sulfated product. semanticscholar.orgresearchgate.net The choice of solvent also plays a critical role. The highest sulfur incorporation was achieved by conducting the sulfation in 1,4-dioxane at 90°C for 4 hours using the KMnO₄ activator. semanticscholar.org

The reaction parameters have a significant impact on the molecular weight and degree of sulfation of the product. Studies on arabinogalactan sulfation have shown that as the reaction time increases, the molecular weight of the product grows due to the introduction of sulfate groups without significant degradation of the polymer chain. researchgate.net However, higher temperatures can lead to competing degradation reactions. For instance, sulfation at 95°C initially increases the sulfation rate and molecular weight, but prolonged reaction under these conditions leads to polymer destruction. researchgate.net

Urea is a frequently used co-reagent or catalyst in sulfation processes involving ammonium sulfamate. The sulfation of cellulose (B213188) with ammonium sulfamate in the presence of urea or urea-based cross-linking agents imparts flame resistance to the material. taylorandfrancis.com

The table below summarizes the conditions investigated for the sulfation of arabinogalactan with ammonium sulfamate. semanticscholar.orgresearchgate.net

Table 1: Catalysts and Conditions in Arabinogalactan Sulfation

| Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Max. Sulfur Content (wt%) |

|---|---|---|---|---|

| KMnO₄ | 1,4-Dioxane | 90 | 4 | 11.3 |

| K₂Cr₂O₇ | 1,4-Dioxane | - | - | - |

| Urea | - | - | - | - |

Hydrolysis Pathways and Stability Characteristics

Ammonium sulfamate is a stable crystalline solid at ambient temperatures. However, its stability is significantly influenced by temperature and pH. The compound is susceptible to hydrolysis under elevated temperatures and particularly in acidic conditions. nih.govguidechem.com

Aqueous solutions of ammonium sulfamate are generally stable to boiling at neutral pH. guidechem.com A 60% solution with a pH above 4.5 shows no rapid hydrolysis below 200°C. nih.govguidechem.com In contrast, the addition of acid drastically lowers the temperature at which hydrolysis occurs. At a pH of 2, a runaway exothermic hydrolysis reaction can begin at 130°C. nih.govguidechem.com This highly exothermic reaction with hot water or in hot acidic solutions can lead to superheating and vigorous boiling. nih.gov Analytical procedures requiring heating should be limited in duration to avoid hydrolysis, which can lead to inaccurate results. epa.gov The hydrolysis of the parent compound, sulfamic acid, is a known source of sulfate impurities in its derivatives. google.com

Thermally, ammonium sulfamate is stable up to its melting point of approximately 131-135°C. sciencemadness.org Decomposition begins at temperatures around 160°C. nih.govguidechem.com At 260°C, thermal decomposition produces sulfur dioxide, sulfur trioxide, nitrogen, and water, along with other nitrogen compounds. nih.gov

Table 2: Stability of Ammonium Sulfamate under Various Conditions

| Condition | Stability | Notes |

|---|---|---|

| Ambient Temperature | Stable | Stable in air. nih.gov |

| Aqueous Solution (pH > 4.5) | Stable below 200°C | No rapid hydrolysis observed. nih.govguidechem.com |

| Aqueous Solution (pH 2) | Unstable at 130°C | Undergoes runaway exothermic hydrolysis. nih.govguidechem.com |

| Boiling Aqueous Solution | Stable | At neutral pH. guidechem.com |

Reactions with Aldehydes and Formaldehyde (B43269)

Ammonium sulfamate is known to react with aldehydes in general, and specifically with formaldehyde, to form addition products. nih.govguidechem.com This reactivity is a characteristic of the sulfamate functional group. The reaction involves the nucleophilic nitrogen of the sulfamate group attacking the electrophilic carbonyl carbon of the aldehyde.

The reaction between formaldehyde and sulfamates is influenced by the reaction medium's pH. Carrying out the reaction in a slightly alkaline medium has been found to produce more stable and more water-soluble products. google.com While this specific research focused on alkaline earth metal sulfamates, it provides insight into the general reaction chemistry. google.com

Oxidation Processes Involving Ammonium Sulfamate

Ammonium sulfamate can be oxidized by strong oxidizing agents. It is readily oxidized by halogens such as bromine and chlorine. nih.govguidechem.com

HSO₃NH₂ + HNO₂ → H₂SO₄ + N₂ + H₂O

The oxidation of other sulfur compounds can also lead to the formation of sulfamate. In the Sherritt-Gordon process for metal extraction, sulfidic sulfur is oxidized through a series of intermediates, including thiosulfate and trithionate, to ultimately form sulfate and sulfamate in an aqueous ammonia solution. taylorandfrancis.com Similarly, the oxidation of ammonium thiosulfate with compressed oxygen in the presence of a copper ion catalyst can produce ammonium sulfamate. scispace.com

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of ammonium (B1175870) sulfamate (B1201201). These techniques provide detailed insights into its chemical framework and thermal stability.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and chemical bonds within a molecule. When infrared radiation is passed through a sample of ammonium sulfamate, its molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their bonds.

In the FTIR spectrum of ammonium sulfamate, several characteristic absorption bands are observed. A broad range of bands between 3500 cm⁻¹ and 2800 cm⁻¹ corresponds to the stretching vibrations of N-H bonds in the ammonium cation (NH₄⁺) and the amino group (NH₂) of the sulfamate anion. nih.gov The presence of multiple peaks in this region is attributed to the various effects of protonation and deprotonation within the system. nih.gov Vibrations associated with the S–N group are typically observed in the region of 580–800 cm⁻¹. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Ammonium Sulfamate

| Wavenumber Range (cm⁻¹) | Assigned Vibration | Reference |

|---|---|---|

| 3500–2800 | N-H stretching (NH₄⁺ and NH₂) | nih.gov |

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic structure of crystalline solids. currenta.deforcetechnology.com By analyzing the pattern of diffracted X-rays from a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Studies on ammonium sulfamate have revealed its crystalline structure. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group has been identified as P b c a. nih.gov The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision. nih.gov This detailed structural information is crucial for understanding the physical properties and intermolecular interactions within the solid state.

Table 2: Crystallographic Data for Ammonium Sulfamate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P b c a | nih.gov |

| a | 7.443 Å | nih.gov |

| b | 7.739 Å | nih.gov |

| c | 14.281 Å | nih.gov |

| α | 90° | nih.gov |

| β | 90° | nih.gov |

| γ | 90° | nih.gov |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of materials. unca.edunih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov

The thermal decomposition of ammonium sulfamate has been investigated using these methods. TGA results show that the main decomposition occurs in a single primary stage over a temperature range of 317–482 °C, with a slight inflection point around 402 °C. nih.govmdpi.com Other sources indicate that thermal decomposition can begin at a lower temperature of 209 °C. nih.gov Upon heating to 260 °C, it decomposes to produce a mixture of gases including sulfur dioxide, sulfur trioxide, nitrogen, and water. nih.gov The activation energy for the decomposition of pure ammonium sulfamate has been calculated to be 49.6 kJ/mol. nih.gov

Table 3: Thermal Decomposition Data for Ammonium Sulfamate

| Parameter | Observation | Reference |

|---|---|---|

| Onset of Decomposition | 209 °C | nih.gov |

| Main Decomposition Range | 317–482 °C | nih.govmdpi.com |

| Decomposition Products (at 260 °C) | Sulfur dioxide, sulfur trioxide, nitrogen, water | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular structures and interactions at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govjmchemsci.com It is widely employed to predict molecular geometries, energies, and other properties. mdpi.com For ammonium sulfamate, DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been utilized to optimize its molecular structure. nih.gov

These computational studies have provided precise values for bond lengths within the sulfamate anion. For instance, the S=O bond length has been calculated to be approximately 1.467 Å to 1.489 Å, depending on its molecular environment. mdpi.com The S–N bond length has been determined to be in the range of 1.688–1.700 Å. mdpi.com These theoretical calculations are invaluable for interpreting experimental data and understanding the nature of chemical bonding within the molecule.

Table 4: Calculated Bond Lengths in Ammonium Sulfamate from DFT Studies

| Bond | Calculated Length (Å) | Reference |

|---|---|---|

| S=O | 1.467 - 1.489 | mdpi.com |

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define chemical concepts such as atoms and chemical bonds. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. wikipedia.org The properties of bond critical points (BCPs), where the electron density is at a minimum between two bonded atoms, provide a quantitative description of the nature of the chemical bond. nih.gov

QTAIM has been applied to systems containing ammonium sulfamate to investigate intermolecular interactions. nih.govmdpi.comdntb.gov.ua By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points, the nature of the interactions can be classified. nih.gov For example, a positive value of the Laplacian is indicative of non-covalent interactions, such as hydrogen bonds, which are crucial in the crystal structure of ammonium sulfamate. nih.gov This analysis provides a rigorous physical basis for understanding the bonding within and between molecules. amercrystalassn.org

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Investigations

Advanced computational methods such as Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis are employed to elucidate the nature of chemical bonding and non-covalent interactions within ammonium sulfamate systems. tandfonline.com ELF analysis provides a method for mapping the electron pair probability in a molecular space, offering insights into the localization and delocalization of electrons, which is crucial for understanding bond character. tandfonline.com

RDG analysis is particularly effective for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces. mdpi.combohrium.com In studies involving ammonium sulfamate, RDG analysis helps to visualize the strength and nature of these interactions. bohrium.comaip.org For instance, in investigations of the ammonium sulfamate–urea (B33335) binary system, RDG plots show that an increase in the number of urea molecules leads to a significant rise in blue and green regions, which indicates an increase in the number of hydrogen bonds and van der Waals interactions, respectively. bohrium.com Similarly, these techniques have been applied to understand the intermolecular hydrogen bond interactions in aqueous clusters of ammonium sulfamate. researchgate.netresearchgate.net This type of analysis is critical for understanding the behavior of the compound in mixtures and solutions. bohrium.com

Atom-Centered Density Matrix Propagation (ADMP) for Molecular Dynamics Simulations

Atom-Centered Density Matrix Propagation (ADMP) is an extended Lagrangian molecular dynamics method used to simulate the dynamic behavior and stability of chemical systems. researchgate.net This quantum mechanical-based simulation technique employs atom-centered Gaussian basis functions and propagates the single-particle density matrix. researchgate.netafricaresearchconnects.com

ADMP has been utilized to study the stability of the ammonium sulfamate–urea binary system at various temperatures. mdpi.comresearchgate.net Molecular dynamics calculations were performed for different component ratios at temperatures of 100 K, 300 K, and 500 K. africaresearchconnects.comdntb.gov.uanih.gov A key finding from these simulations is that regardless of the specific ratio of ammonium sulfamate to urea, there is a consistent and regular increase in the potential energy variation (observed as the curve amplitude) as the temperature rises from 100 K to 500 K. africaresearchconnects.comresearchgate.netdntb.gov.uanih.gov This result highlights the system's response to thermal changes and provides insights into its dynamic stability under varying temperature conditions. africaresearchconnects.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory, which involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental tool for explaining the chemical stability and reactivity of molecules. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator: a large gap suggests high stability, low chemical reactivity, and high chemical hardness, while a small gap indicates higher reactivity and chemical softness. tandfonline.comnih.gov

In the context of the ammonium sulfamate–urea binary system, the HOMO-LUMO energy gap changes non-uniformly as the proportion of urea increases. mdpi.comresearchgate.net When a second urea molecule is added to a 1:1 system, the energy gap slightly increases from 6.42 eV to 6.50 eV. mdpi.comresearchgate.net However, with the further addition of urea molecules (up to four), the energy gap decreases to 5.78 eV. mdpi.comresearchgate.net This contrasts with the sulfamic acid-urea system, where the gap decreases uniformly. mdpi.comresearchgate.net

From the FMO energies, various global reactivity descriptors can be calculated to predict the physicochemical characteristics of the compound system. nih.gov For the ammonium sulfamate-urea system, the system containing two urea molecules exhibits the maximum chemical hardness and ionization potential, and the minimum chemical softness and global electrophilicity index. mdpi.comnih.gov Conversely, the system with four urea molecules shows the maximum electron affinity, electronegativity, and chemical potential. nih.gov

| Parameter | ASA-Urea (1:1) | ASA-Urea (1:2) | ASA-Urea (1:3) | ASA-Urea (1:4) |

|---|---|---|---|---|

| EHOMO (eV) | -7.61 | -7.77 | -7.23 | -7.21 |

| ELUMO (eV) | -1.19 | -1.27 | -1.48 | -1.43 |

| Energy Gap (ΔE) (eV) | 6.42 | 6.50 | 5.75 | 5.78 |

| Ionization Potential (I) | 7.61 | 7.77 | 7.23 | 7.21 |

| Electron Affinity (A) | 1.19 | 1.27 | 1.48 | 1.43 |

| Chemical Hardness (η) | 3.21 | 3.25 | 2.88 | 2.89 |

| Chemical Softness (S) | 0.16 | 0.15 | 0.17 | 0.17 |

| Electronegativity (χ) | 4.40 | 4.52 | 4.36 | 4.32 |

| Chemical Potential (μ) | -4.40 | -4.52 | -4.36 | -4.32 |

| Global Electrophilicity Index (ω) | 3.01 | 3.14 | 3.30 | 3.25 |

Intermolecular Interaction Studies in Binary and Multicomponent Systems

Comprehensive Investigations of the Ammonium Sulfamate–Urea Binary System

The binary system of ammonium sulfamate and urea has been the subject of comprehensive investigations using a combination of experimental and theoretical methods to understand its molecular interactions, stability, and phase behavior across various component ratios. mdpi.comafricaresearchconnects.comresearchgate.net

Experimental studies have demonstrated that the ammonium sulfamate-urea binary system possesses notable thermal and chemical stability. mdpi.comresearchgate.netdntb.gov.ua Analysis using Fourier-transform infrared (FTIR) spectroscopy on samples heated to 100 °C for up to 30 minutes showed no formation of new chemical bonds, confirming the mixture's chemical stability under these conditions. mdpi.com

Thermogravimetric analysis (TGA) reveals the decomposition behavior of the mixtures. The temperature at which decomposition begins decreases as the proportion of urea increases in the 1:1 to 1:4 ratios, from 175 °C down to 146 °C. mdpi.com Kinetic analysis of the thermal decomposition shows activation energies ranging from 54.7 kJ/mol for a 1:1 mixture to 45.4 kJ/mol for a 1:4 mixture. nih.gov Furthermore, X-ray diffraction (XRD) analysis indicated that heating time has a minimal effect on the X-ray characteristics of the system, suggesting stable structural integrity during heating. mdpi.comafricaresearchconnects.comresearchgate.net

The phase behavior and aggregate states of the ammonium sulfamate–urea system have been characterized through thermal analysis and melting point determination. mdpi.comafricaresearchconnects.comresearchgate.netnih.gov A key characteristic of this binary system is the exhibition of eutectic behavior, where the melting point of the mixture is generally lower than that of the individual components. mdpi.com The lowest melting point is observed in the system with a 1:1 component ratio. mdpi.com

The effective interaction parameter (χ) provides insight into the molecular attraction within the mixture, which contributes to the reduction in melting point. For ammonium sulfamate, this parameter ranges from -2.46 to -2.77, while for urea it ranges from -2.77 to -5.57 as the number of urea molecules increases. mdpi.com This strong attraction facilitates the formation of a eutectic system. Data from thermal analysis and melting point measurements have been used to generalize the temperature dependence of the aggregate states for various mixture ratios. mdpi.com

| Component Ratio (ASA:Urea) | Solid State | Solid + Liquid State | Liquid State |

|---|---|---|---|

| 1:1 | <100 | 100–120 | >120 |

| 1:2 | <110 | 110–130 | >130 |

| 1:3 | <115 | 115–135 | >135 |

| 1:4 | <120 | 120–140 | >140 |

Calculation of Effective Interaction Parameters

The effective interaction parameter (χ) is a crucial thermodynamic quantity that characterizes the interactions between components in a mixture. Its calculation, particularly from experimental data such as melting points, provides valuable insights into the solid-liquid equilibrium of a system.

In the context of the ammonium sulfamate–urea binary system, the effective interaction parameter has been calculated to describe the molecular attractions and their influence on the system's phase behavior. nih.gov The strong attraction between the components in this mixture, evidenced by a reduction in the melting point, is quantitatively reflected in the effective interaction parameter. nih.gov This parameter is derived directly from the melting points of the mixtures and allows for a reliable description of the complete solid-liquid equilibrium. nih.gov

The calculations revealed that for the ammonium sulfamate–urea system, the effective interaction parameter is comparable to that of the sulfamic acid–urea deep eutectic solvent system. nih.gov The values for the effective interaction parameter (χ) vary with the composition of the mixture. For ammonium sulfamate, the parameter ranges from -2.46 to -2.77, while for urea, it ranges from -2.77 to -5.57. nih.gov A general trend is observed where the effective interaction parameter decreases as the proportion of urea molecules in the system increases. nih.gov

Detailed research findings on the effective interaction parameters for the ammonium sulfamate-urea system at different molar ratios are presented below.

Interactive Data Table: Effective Interaction Parameters of the Ammonium Sulfamate–Urea System

| Sample (Ammonium Sulfamate:Urea) | χ (Ammonium Sulfamate) | χ (Urea) | χ (Overall System) |

| 1:1 | -2.77 | -2.77 | -2.77 |

| 1:2 | -2.47 | -3.67 | -3.28 |

| 1:3 | -2.46 | -4.60 | -4.06 |

| 1:4 | -2.51 | -5.57 | -4.75 |

Data sourced from a comprehensive study on the ammonium sulfamate-urea binary system. nih.gov

The negative values of the effective interaction parameter signify a strong attractive interaction between ammonium sulfamate and urea molecules. nih.gov This attraction is also influenced by hydrogen bonding between the components. nih.gov The variation in the parameter with changing molar ratios indicates how the balance of intermolecular forces shifts with composition, which is fundamental to understanding the physicochemical properties of the mixture. nih.gov

Mechanistic Studies of Functional Applications

Fire Retardancy Mechanisms in Polymeric and Cellulosic Materials

Ammonium (B1175870) sulfamate (B1201201) functions as a flame retardant by influencing the thermal degradation pathways of materials, leading to reduced flammability. researchgate.net Its effectiveness is attributed to a combination of chemical and physical actions during combustion. nih.gov

In cellulosic materials such as jute, paper, and wood, ammonium sulfamate significantly alters the pyrolysis and combustion processes, thereby enhancing fire retardancy. researchgate.netaascit.org

Upon heating, ammonium sulfamate decomposes at elevated temperatures, releasing non-combustible gases, primarily ammonia (B1221849) (NH₃) and water (H₂O). researchgate.netaascit.orgmdpi.comresearchgate.netfibre2fashion.com This release dilutes the concentration of oxygen and flammable gases in the combustion zone, effectively hindering the combustion process. researchgate.netnih.govmdpi.comresearchgate.net This gas-phase dilution mechanism contributes to the reduction of flame propagation and after-glow time. researchgate.net

A crucial aspect of ammonium sulfamate's action in cellulosic substrates is its ability to promote char formation in the condensed phase. researchgate.netaascit.orgmdpi.comresearchgate.netfibre2fashion.comresearchgate.netaugc.asso.frjuniperpublishers.comborax.comd-nb.info During thermal degradation, protons (H⁺ ions) generated from ammonium sulfamate catalyze the dehydration of cellulose (B213188). researchgate.netresearchgate.netresearchgate.net This dehydration reaction leads to the formation of a stable, carbonaceous char layer on the material's surface. mdpi.comfibre2fashion.comborax.comd-nb.info This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and inhibiting the transfer of heat and volatile combustible products to the flame. nih.govresearchgate.netmdpi.comborax.comd-nb.info This change in the pyrolysis pathway results in a lower decomposition temperature and an increased residual char formation. researchgate.netresearchgate.net

Table 1: Influence of Ammonium Sulfamate on Char Formation in Cellulosic Materials

| Material Type | Ammonium Sulfamate Treatment | Effect on Char Yield | Reference |

| Cotton Fabric | Optimized combination with sodium stannate and zinc acetate (B1210297) | Increased char formation | researchgate.net |

| Jute Cellulose | 10-20% Ammonium Sulfamate | Higher char formation | aascit.org |

| Cellulosic Fabrics | With 20.11% 1-ammonium diphosphonate (AHEDPA) | Increased residual carbon rate from ~10% to ~45% at 600 °C | mdpi.com |

| Cellulose Insulation | With ammonium-based mineral compound | Promotes char formation | borax.com |

Ammonium sulfamate influences the pyrolysis pathway of cellulosic materials by altering the thermal decomposition process. researchgate.netaascit.orgfibre2fashion.comslideshare.net Cellulose typically pyrolyzes to produce levoglucosan, a highly flammable anhydro-sugar that serves as a primary fuel source for the flame. aascit.orgfibre2fashion.comslideshare.netresearchgate.net Ammonium sulfamate, through its acidic nature, promotes dehydration reactions that favor the formation of char over levoglucosan. aascit.orgfibre2fashion.com This effectively reduces the amount of combustible volatile products released into the gas phase, thereby starving the flame of fuel. fibre2fashion.com

Ammonium sulfamate also demonstrates effectiveness as a flame retardant for Polyamide 6 (PA6), a synthetic polymer widely used in textiles and engineering plastics. researchgate.netwikipedia.orgrrjournals.commdpi.comresearchgate.netmdpi.com

Studies indicate that ammonium sulfamate sensitizes the thermal degradation of PA6. mdpi.com Its decomposition in PA6 occurs in a two-step process:

Dimerization and Ammonia Release: The first weight loss occurs between 170 °C and 270 °C, corresponding to the dimerization of ammonium sulfamate and the release of ammonia. researchgate.net

Chain Scission and Further Degradation: Above approximately 275 °C, ammonium sulfamate causes chain scission within the PA6 polymer, leading to the release of more ammonia and water. mdpi.com It also reacts with amine end groups present in PA6, promoting the formation of PA6-AS cross-links and further char development. mdpi.com

This modification of the degradation pathway can lead to the formation of nitrile end-group-containing molecules and polyaromatic structures, particularly when ammonium sulfamate is combined with other flame retardants like melamine (B1676169) polyphosphate. mdpi.com This suggests a condensed-phase active mechanism, where the flame retardant alters the solid-phase decomposition of the polymer. mdpi.com

Table 2: Limiting Oxygen Index (LOI) Values for Materials Treated with Ammonium Sulfamate

| Material Type | Treatment/Composition | LOI Value (vol%) | Reference |

| Untreated Jute Fabric | - | 20.5 | aascit.org |

| Jute Fabric | 10-20% Ammonium Sulfamate | 31-38 | aascit.org |

| Cotton Fabric | 16% AS + 8% SS + 5% ZA | 38.30 | researchgate.net |

| PA6 | With increasing AS content | Increases significantly | researchgate.net |

| PA6 (Bulk Samples) | AS/Dipentaerythritol system | >32 | mdpi.com |

| PA6 Composite | AS/sulfamate/nanoclay with additives | 32 | rrjournals.com |

| PA6 | Guanidine (B92328) Sulfamate/Melamine Polyphosphate mixture (5 wt%) | 37 | mdpi.com |

Mechanism of Action in Polyamide 6 (PA6)

Formation of Nitrile End-Group Containing Molecules

Ammonium sulfamate serves as a reagent in the synthesis of nitriles from amides. This reaction is generally applicable and typically results in good yields. The underlying mechanism involves a condensation reaction between the amide and ammonium sulfamate, which leads to the liberation of ammonia and the transient formation of ammonium N-carbonyl sulfamates. These intermediate N-carbonyl sulfamates subsequently decompose to yield the desired nitriles and ammonium bisulfate. For instance, this method has been successfully employed for the conversion of acetylurea (B1202565) to acetonitrile (B52724) and benzoylurea (B1208200) to benzonitrile (B105546). winfieldunited.caprecisionlab.comglobal-adjuvants.com

Beyond direct synthesis, the formation of nitrile end-group-containing molecules is also observed in the context of polymer degradation when sulfamate salts are present. For example, studies on Polyamide 6 (PA6) flame retardancy have shown that guanidine sulfamate, a related sulfamate salt, when combined with melamine polyphosphate, modifies the polymer's degradation pathway, leading to the formation of nitrile end-group-containing molecules. google.commichberk.com

Table 1: Nitrile Formation from Amides using Ammonium Sulfamate

| Amide Type | Product Nitrile | Typical Yield (%) |

| Acetylurea | Acetonitrile | 90-95 global-adjuvants.com |

| Benzoylurea | Benzonitrile | 90-95 global-adjuvants.com |

| General Aliphatic/Aromatic Amides | Corresponding Nitrile | Fairly good global-adjuvants.com |

Synergistic Effects with Phosphorus-Based Flame Retardants (e.g., Melamine Polyphosphate)

Ammonium sulfamate is recognized as an effective flame retardant, particularly for polymers like Polyamide 6 (PA6). google.commichberk.com Its efficacy can be significantly enhanced through synergistic interactions with phosphorus-based flame retardants. Sulfur-containing compounds, including sulfamates, are known to act as synergists with phosphorus-based compounds such as ammonium polyphosphate (APP). google.commichberk.comagvise.com

A prominent example of this synergy is observed with guanidine sulfamate (GAS) in combination with melamine polyphosphate (MPP) for PA6. This mixture demonstrates high efficiency in improving the flame retardancy of PA6. Research findings indicate that a blend of GAS and MPP can reduce the peak heat release rate (pHRR) by 30% when compared to pure PA6, even at low additive concentrations (e.g., 5 wt% of the mixture). google.commichberk.com Furthermore, PA6 formulations incorporating the GAS/MPP mixture exhibit a Limiting Oxygen Index (LOI) of 37 vol% and achieve a V0 rating in the UL 94 vertical burning test, signifying excellent flame retardant properties. google.commichberk.com The synergistic mechanism involves both GAS and MPP altering the degradation pathway of the polymer, which facilitates the formation of nitrile end-group-containing molecules and a stable polyaromatic char structure in the condensed phase. google.commichberk.com

Beyond specific polymer systems, the flame retardant performance of ammonium sulfate (B86663) can also be improved when blended with ammonium sulfamate, highlighting a broader synergistic potential. google.com

Table 2: Flame Retardancy Performance of PA6 with Guanidine Sulfamate/Melamine Polyphosphate Mixture

| Formulation | Peak Heat Release Rate (pHRR) Reduction (vs. pure PA6) | Limiting Oxygen Index (LOI) | UL 94 Rating |

| PA6/GAS 2.5%/MPP 2.5% Mixture google.commichberk.com | 30% decrease google.commichberk.com | 37 vol% google.commichberk.com | V0 google.commichberk.com |

Application as Flame Retardant Paint Additives

Ammonium sulfamate finds application as an additive in flame retardant paints. advansix.comgoogle.com It has been successfully incorporated into both emulsion and gloss paint formulations to impart fire-resistant properties. advansix.com

When applied as a paint additive, ammonium sulfamate significantly extends the ignition time of coated materials. Concurrently, it drastically reduces both the flame propagation rate and the after-glow time. advansix.com The primary mechanism through which ammonium sulfamate acts as a flame retardant in paints is via the gas phase. Upon exposure to heat or fire, the additive decomposes, releasing non-combustible gases such as ammonia, nitrogen, deep nitrogen oxides, and water vapor. agvise.comadvansix.com These inert gases effectively dilute the concentration of oxygen and flammable gases in the combustion zone, thereby suppressing the burning process. agvise.comadvansix.com Ammonium sulfamate is also recognized as a traditional flame retardant additive for paper, sometimes used in conjunction with ammonium sulfate. cropprotectionnetwork.org

Role as an Adjuvant in Agrochemistry

While ammonium sulfamate has established utility as a translocatable herbicide, particularly for controlling woody plants, and is registered for such use chemorse.comresearchgate.net, comprehensive mechanistic studies specifically detailing its role as an adjuvant in agrochemical applications, with respect to water conditioning, pH modification, or ion sequestration, are not explicitly available in the reviewed scientific literature.

The mechanisms of water conditioning, pH modification, and ion sequestration in agrochemical spray solutions are, however, extensively documented for ammonium sulfate (AMS). Ammonium sulfate functions as a water conditioner by binding to antagonistic hard water cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺), and sodium (Na⁺), thereby preventing these ions from interfering with the efficacy of herbicides, particularly weak acid herbicides like glyphosate (B1671968). global-adjuvants.commichberk.comgoogle.comadvansix.comadvansix.com Furthermore, ammonium sulfate can slightly lower the pH of the spray solution, which can enhance the solubility and absorption of certain weak acid herbicides. michberk.comadvansix.com The ammonium ions (NH₄⁺) contributed by ammonium sulfate are also known to enhance the foliar absorption of specific herbicides into plant tissues. michberk.comadvansix.comadvansix.com However, these specific adjuvant functions and their underlying mechanisms are consistently attributed to ammonium sulfate in the available sources, rather than ammonium sulfamate.

Mechanisms of Solubility Enhancement for Active Ingredients

Ammonium sulfamate is known for its high solubility in water ics50.comwikipedia.org. While its direct mechanistic role as a solubility enhancer (e.g., as a hydrotrope or co-solvent) for other active ingredients is not extensively detailed in available research, the principle of hydrotropy involves compounds that enhance the water solubility of other substances without exhibiting surfactant properties google.comresearchgate.net. Hydrotropes are typically short-chain alkyl aryl sulfonates and are recognized for their ability to improve solubility through strong interactions with poorly soluble drugs google.comresearchgate.net. The high aqueous solubility of ammonium sulfamate suggests a potential to influence the solvent environment, although specific research on its mechanism in enhancing the solubility of diverse active ingredients is not explicitly documented in the provided literature.

Prevention of Antagonistic Interactions in Multicomponent Formulations

Research on preventing antagonistic interactions in multicomponent formulations, particularly in agricultural applications, frequently highlights the role of ammonium sulfate. Ammonium sulfate is recognized for its effectiveness in overcoming the antagonistic effects of metal cations (such as sodium, potassium, magnesium, calcium, iron, and zinc) in water, which can bind to negatively charged molecules like glyphosate and hinder their absorption by plants deicing.commdpi.com. Its action is particularly distinct when used with an appropriately chosen surfactant deicing.com. Studies have shown that ammonium sulfate can significantly improve herbicide activity, even under water-stress conditions mdpi.com. For instance, a 1% weight/volume concentration of ammonium sulfate has been reported to enhance the efficacy of various glyphosate formulations mdpi.com. However, specific mechanistic studies detailing the role of ammonium sulfamate in preventing antagonistic interactions in multicomponent formulations were not identified in the provided search results; the documented evidence primarily pertains to ammonium sulfate.

Mechanistic Insights into Other Specialized Applications

Deicer Formulations and Their Underlying Chemistry

Ammonium sulfamate is utilized in deicer formulations wikipedia.orggoogle.com. The fundamental chemistry of deicers involves lowering the freezing point of water, causing ice and snow to melt missouri.edu. When ammonium sulfamate comes into contact with moisture, it goes into solution, a process that requires the absorption of heat from the environment alberta.ca.

It is crucial to distinguish ammonium sulfamate from other ammonium-based deicers regarding their effects on concrete. Ammonium sulfate and ammonium nitrate (B79036) are known to chemically attack and disintegrate concrete surfaces ics50.commissouri.edualberta.capacaweb.orgedchomes.comlibertyreadymix.com. These chemicals are considered aggressive and are generally not recommended for use on concrete due to their detrimental effects, which can manifest as scaling, cracking, and spalling ics50.comalberta.capacaweb.orgedchomes.comlibertyreadymix.com. The damage can occur through chemical reactions with the cementitious matrix, leading to the breakdown of the concrete structure mdpi.comopencivilengineeringjournal.com. While ammonium sulfamate is a deicer, the specific chemical mechanisms of concrete degradation are attributed to ammonium sulfate and ammonium nitrate in the provided literature ics50.commissouri.edualberta.capacaweb.orgedchomes.comlibertyreadymix.com.

Functionality as an Additive in Cigarette Paper Manufacturing

Ammonium sulfamate serves as an important additive in the manufacturing of cigarette paper wikipedia.orggoogle.commdpi.comnih.gov. Its primary function in this application is as a burn rate reducing agent and a flame retardant wikipedia.orgmdpi.comhuji.ac.il. Ammonium sulfamate, similar to other ammonium salts like ammonium dihydrogen phosphate (B84403) and ammonium sulfate, is effective as a flame retardant for cellulose-based materials such as paper due to its relatively low decomposition temperature wikipedia.orghuji.ac.il.

Research indicates that treating cigarette paper with ammonium sulfamate can contribute to fire resistance and a reduction in sidestream smoke mdpi.com. For instance, a solution containing approximately 9% citric acid and 5% ammonium sulfamate applied to cigarette wrappers can yield similar results in terms of fire resistance and sidestream smoke reduction as a 22% citric acid treatment on conventional porous cigarettes mdpi.com. The ability of ammonium sulfamate to act as a flame retardant in paper products stems from its chemical properties, which interfere with the combustion process of cellulose.

Environmental Behavior and Degradation Pathways

Mechanisms of Microbial Decomposition in Soil Ecosystems

The persistence of ammonium (B1175870) sulfamate (B1201201) in soil is generally low to moderate, primarily due to decomposition by soil microorganisms. orst.edu Under typical moisture conditions, microbial action can break down the compound within a six to eight-week period. orst.edu However, in regions with less moisture, traces of ammonium sulfamate and its breakdown products may persist for longer durations. orst.edu

Several microbial species have been identified as capable of utilizing related sulfamate compounds as a nitrogen source, indicating a likely pathway for ammonium sulfamate biodegradation. Research has shown that fungi such as Aureobasidium (Pullularia) pullulans and Aphalosporium acremonium, along with bacteria from the Achromobacter and Flavobacterium genera, can convert sulfamate into sulfate (B86663), assimilating the nitrogen in the process. nih.gov This biotransformation is a key mechanism for its decomposition in the soil matrix. nih.gov The application of nitrogen-based fertilizers like ammonium sulfate can significantly alter the structure of soil bacterial communities, which in turn influences the rate and pathway of decomposition. figshare.comresearchgate.net

| Factor | Description | Typical Timeframe | Reference |

|---|---|---|---|

| Primary Mechanism | Decomposition by soil microbes. | - | orst.edu |

| Decomposition Period | Time required for breakdown in moist soil. | 6 to 8 weeks | orst.edu |

| Influencing Condition | Low moisture can extend persistence. | Longer than 8 weeks | orst.edu |

| Identified Microorganisms | Fungi and bacteria capable of converting sulfamate to sulfate. | - | nih.gov |

Leaching Processes and Interaction with Soil Particulates

Ammonium sulfamate exhibits a high potential for mobility in the soil profile. It does not readily adsorb to soil particles and is characterized by its high solubility in water. orst.edunih.gov This lack of retention means it tends to move with soil moisture, a behavior comparable to that of chlorate (B79027) ions. nih.gov Consequently, ammonium sulfamate is considered to have a high leachability potential. herts.ac.uk

This mobility presents a significant risk of the compound migrating through the soil column and potentially contaminating groundwater. orst.edu The process is exacerbated by the limited adsorption capacity of soil colloids for the ammonium (NH₄⁺) cation, especially following substantial applications of the compound. mdpi.com

Impact Mechanisms on Soil Productivity at Elevated Concentrations

The application of ammonium sulfamate at elevated concentrations can have a significant, albeit temporary, negative impact on soil productivity. orst.edu High rates of application can lead to a state of temporary soil sterilization, rendering the soil non-productive for a period. orst.eduepa.gov This condition is generally reversible and tends to dissipate over a winter season. epa.gov

The primary mechanisms for this impact include:

Soil Acidification: The use of ammonium-based fertilizers is known to decrease soil pH. barsavasepehr.comtandfonline.com This acidification can make the soil environment unsuitable for many crops and alter the native microbial community structure. barsavasepehr.com Studies have shown that high ammonium concentrations can reduce soil pH, which in turn may favor acidophilic bacteria like Acidobacteriota while decreasing the relative abundance of others, such as Proteobacteria. nih.gov

Nutrient Imbalance: Over-application leads to an accumulation of nitrogen and sulfur in the soil, disrupting the natural nutrient balance. barsavasepehr.com

Degradation Pathways in Aquatic Environments

In aquatic systems, the primary degradation pathway for ammonium sulfamate is hydrolysis, a process that is highly dependent on temperature and pH. nih.gov The compound is highly soluble in water, facilitating its dispersion. orst.edu While aqueous solutions are relatively stable at room temperature, hydrolysis is accelerated at higher temperatures and under acidic conditions. nih.gov For instance, a 60% solution with a pH above 4.5 is stable below 200°C, but acidification to a pH of 2 can trigger a runaway exothermic hydrolysis reaction at 130°C. nih.gov At lower concentrations, the compound is considered practically nontoxic to fish. orst.edu

Biotransformation and Ammonia (B1221849) Reduction Mechanisms by Specific Microorganisms (e.g., Sphingomonas)

Specific microorganisms, such as those from the genus Sphingomonas, possess advanced metabolic capabilities for biotransformation. Studies on Sphingomonas sp. Z392 under high ammonium sulfate conditions have revealed specific mechanisms for managing high ammonia concentrations. nih.gov This strain has been shown to reduce ammonia nitrogen levels by converting it into nitrate (B79036) nitrogen. nih.gov

In response to high environmental ammonium levels, Sphingomonas sp. Z392 employs sophisticated strategies to manage intracellular ammonia. A key pathway involves the upregulation of the ncd2 gene. nih.gov This gene encodes a nitronate monooxygenase, an enzyme that facilitates the conversion of ammonia into nitrite (B80452), thereby enhancing its elimination from within the cell. nih.gov This is a crucial detoxification and assimilation pathway that allows the microorganism to thrive in nitrogen-rich environments. nih.gov

To cope with high ammonium sulfate levels, Sphingomonas sp. Z392 actively regulates its metabolic fluxes at the genetic level. nih.gov Joint transcriptome and metabolome analysis demonstrated that when exposed to high concentrations of ammonium sulfate, the expression of genes associated with purine (B94841) and arginine metabolism is significantly decreased. nih.gov This downregulation corresponds with reduced intracellular levels of key metabolites in these pathways, including ornithine, arginine, inosine (B1671953) monophosphate (IMP), and xanthosine (B1684192) monophosphate (XMP). nih.gov By reducing the metabolic flux through these pathways, which are closely linked to intracellular ammonia concentration, the organism effectively minimizes the release of NH₃ and conserves cellular energy, enhancing its survival under stressful conditions. nih.gov

| Metabolic Pathway | Gene Expression | Metabolite Levels | Physiological Outcome | Reference |

|---|---|---|---|---|

| Purine Metabolism | Downregulated | Decreased IMP, XMP | Reduced NH₃ release, energy conservation | nih.gov |

| Arginine Metabolism | Downregulated | Decreased Ornithine, Arginine | Reduced NH₃ release | nih.gov |

| Nitrogen Metabolism | Upregulation of ncd2 gene | Increased conversion of ammonia to nitrite | Enhanced intracellular ammonia elimination | nih.gov |

Advanced Analytical and Quantification Methodologies

Chromatographic Techniques for Residue Analysis and Separation

Chromatographic methods are instrumental in separating ammonium (B1175870) sulfamate (B1201201) from complex matrices and quantifying its residues.

Ion Chromatography (IC) Ion chromatography (IC) is a well-established method for the determination of the sulfamate ion, a key component of ammonium sulfamate. A validated sampling and analysis method for airborne particulate ammonium sulfamate involves collection on a mixed cellulose (B213188) ester membrane filter, followed by extraction with distilled water. The sulfamate ion in the extract is then quantified using ion chromatography. nih.govtandfonline.com

The typical operating conditions for IC analysis of sulfamate include an eluting solvent composed of an aqueous solution of 0.003 M bicarbonate (HCO₃⁻) and 0.0024 M carbonate (CO₃²⁻). A 100 µL sample size is recommended, with duplicate injections for each sample and standard. The sulfamate ion typically exhibits a retention time of approximately 3.36 minutes under these conditions, distinguishing it from other common anions. tandfonline.comdnacih.com

Performance Data for Ion Chromatography nih.govtandfonline.comdnacih.com

| Parameter | Value |

| Analyte | Sulfamate Ion (NH₂SO₃⁻) |

| Matrix | Air (particulate) |

| Collection Method | Mixed cellulose ester membrane filter |

| Extraction Solvent | Distilled water |

| Eluting Solvent | 0.003 M HCO₃⁻ + 0.0024 M CO₃²⁻ aqueous |

| Sample Loop | 100 µL |

| Sulfamate Retention Time | 3.36 minutes |

| Validated Concentration Range | 6.35 - 27.3 mg/m³ |

| Average Recovery | 100 ± 6% (at 95% confidence level) |

| Detection Limit | ≥0.90 mg/m³ (for a 90-liter sample) |

Alumina (B75360) Chromatographic Techniques In the context of residue analysis, particularly in fruit, alumina chromatographic techniques have been employed as a separation step. After extracting sulfamate residues from fruit tissue with water and removing interfering colors with activated carbon, sulfates (formed from the sulfamate-nitrous acid reaction) are separated from the water extract using alumina columns. This separation is crucial before further spectrophotometric determination. epa.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) While ammonium sulfate (B86663), a related compound, is used in HPLC for protein and phospholipid analysis, and ammonium sulfamate can be involved in sample preparation for HPLC (e.g., to remove excess nitrite (B80452) after derivatization for clenbuterol (B1669167) analysis), direct HPLC or GC methods for the quantification of ammonium sulfamate itself are less common. This is primarily because ammonium sulfamate is a highly polar, non-volatile salt, making it less suitable for direct GC analysis, which typically requires volatile or semi-volatile compounds. sigmaaldrich.comtandfonline.compsu.edu

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods leverage the light absorption properties of ammonium sulfamate or its reaction products for quantification.

A prominent spectrophotometric method for determining sulfamate residues, particularly in agricultural products like apples and pears, relies on the reaction of sulfamate with nitrous acid. In an acidic medium, sulfamic acid (or sulfamate) reacts with sodium nitrite to liberate sulfate. This reaction is fundamental to the analytical procedure. epa.gov

The reaction can be represented as: HSO₃NH₂ + NaNO₂ → NaHSO₄ + H₂O + N₂ epa.gov

The resulting sulfate is then quantified. Another approach involves the acid hydrolysis of sulfamic acid to form ammonium ions, which are subsequently determined using the Berthelot reaction. This reaction involves salicylic (B10762653) acid, sodium hypochlorite, and sodium nitroprusside to form an indophenol (B113434) dye, which can be measured spectrophotometrically at a maximum absorbance (λmax) of 648 nm. This method is applicable for sulfamic acid in concentrations ranging from 0 to 70 µg, with a molar absorptivity of 1.9 × 10⁴ L/mol·cm and a relative standard deviation of 2% at 50 µg levels. metrohm.com

Following the liberation of sulfate from the sulfamate-nitrous acid reaction, the sulfate is reduced to hydrogen sulfide (B99878) (H₂S) using a reducing acid mixture. The hydrogen sulfide is then distilled into an alkaline zinc acetate (B1210297) solution, forming zinc sulfide. This zinc sulfide is subsequently treated with p-aminodimethylaniline and ferric chloride to form methylene (B1212753) blue. Methylene blue exhibits an absorption maximum at 665 nm, allowing for its spectrophotometric quantification. This method has a sensitivity of 10 µg of ammonium sulfamate and a blank of 0.1 ppm on untreated apple and pear samples, with recoveries averaging 85% for known quantities added to fruit. epa.gov

Performance Data for Spectrophotometric Method (Sulfamate Residue) epa.gov

| Parameter | Value |

| Analyte | Ammonium Sulfamate Residues |

| Matrix | Apples, Pears |

| Sensitivity | 10 µg Ammonium Sulfamate |

| Blank (untreated samples) | 0.1 ppm |

| Average Recovery (Apples) | 87% (range 0.1 ppm to 6 ppm) |

| Average Recovery (Pears) | 83% (range 0.2 ppm to 1 ppm) |

| Methylene Blue λmax | 665 nm |

Ammonium sulfamate plays a critical role in various spectrophotometric assays by effectively removing unreacted nitrite. This is particularly important in methods involving diazotization-coupling reactions, where excess nitrite can interfere with subsequent steps or color development. Ammonium sulfamate reacts with nitrite in acidic conditions to produce nitrogen gas and sulfuric acid, thereby eliminating the nitrite. tandfonline.comresearchgate.netsigmaaldrich.com

For instance, ammonium sulfamate is employed to remove excess nitrite during the spectrophotometric quantification of compounds like ceftazidime (B193861) and sulfamethoxazole (B1682508) in pharmaceutical preparations. tandfonline.comsigmaaldrich.com This application ensures the specificity and accuracy of the analytical results by preventing nitrite from participating in unintended reactions.

Titrimetric Methods for Active Ingredient Quantification

Titrimetric methods offer a direct and precise approach for quantifying the active ingredient content of ammonium sulfamate.

Oxidation-Reduction Titration A standard method for assaying ammonium sulfamate involves an oxidation-reduction titration. Approximately 0.35 g of ammonium sulfamate is accurately weighed and dissolved in 75 mL of water with 5 mL of sulfuric acid. This solution is then slowly titrated with a 0.1 N sodium nitrite volumetric solution. The titration is performed with vigorous shaking, and near the endpoint, the titrant is added dropwise. The endpoint is detected by streaking a glass rod dipped in the titrated solution onto starch-iodide test paper; an immediate blue color indicates the endpoint. acs.orgacs.org

The assay specification for ammonium sulfamate using this method is typically ≥98.0%. acs.orgthermofisher.com Each milliliter of 0.1 N sodium nitrite corresponds to 0.005705 g of NH₄OSO₂NH₂. acs.org

Calculation for Assay: acs.org % NH₄OSO₂NH₂ = (mL NaNO₂ × N NaNO₂) × 5.705 / Sample weight (g)

Kjeldahl Nitrogen Determination While primarily used for ammonium sulfate, the Kjeldahl method can quantify the total nitrogen content in ammonium sulfamate. This method involves digesting the sample with concentrated sulfuric acid and a catalyst, converting nitrogen to ammonium sulfate. The ammonia (B1221849) is then distilled off into an absorption solution (e.g., boric acid) and subsequently titrated with a standard acid (e.g., 0.1 mol/L HCl), often using potentiometric or photometric indication. metrohm.comiteh.aimetrohm.com This provides an indirect measure of the nitrogen content derived from the ammonium and sulfamate ions.

Integration of Mass Spectrometry for Comprehensive Characterization

Mass spectrometry (MS), particularly when coupled with chromatographic techniques, provides invaluable tools for the comprehensive characterization and identification of ammonium sulfamate and its related compounds or impurities.

LC-MS/MS for Characterization Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful analytical techniques that offer exceptional sensitivity, selectivity, and structural insights into analytes. nih.gov While direct LC-MS/MS methods specifically for quantifying ammonium sulfamate are not widely detailed in the provided sources, these techniques are broadly applied for characterizing complex mixtures and identifying organic impurities in related compounds like ammonium sulfate. For instance, LC-MS was used to tentatively identify organic impurities in commercial ammonium sulfate crystals, revealing compounds containing oxygen, nitrogen, and/or sulfur with molecular masses ranging from m/z 69 to 420. chromatographyonline.com This demonstrates the capability of MS to provide detailed compositional information.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a valuable tool for the spectral characterization of molecular vibrations, providing insights into the structure and chemical stability of compounds. In studies of the ammonium sulfamate-urea binary system, FTIR spectroscopy has been extensively used to examine absorption bands corresponding to NH, SO, CO, SN, and CN bond vibrations, aiding in the understanding of intermolecular interactions and confirming chemical stability. dntb.gov.uaresearchgate.net

Other Mass Spectrometry Applications Mass spectrometry can be integrated with various separation techniques to enhance analysis. For example, in Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), ammonium sulfate has been shown to improve the detection of hydrophilic quaternary ammonium compounds by decreasing ion suppression, highlighting its utility in enhancing MS sensitivity for certain analytes. nih.gov

The combination of different analytical techniques, such as chromatography with mass spectrometry (LC-MS, GC-MS), allows for both the separation of components within a sample and their detailed structural elucidation, providing a comprehensive characterization of ammonium sulfamate and its transformation products or impurities.

Q & A

Q. What are the critical safety protocols for handling ammonium sulfamate in laboratory settings?

Ammonium sulfamate exhibits acute toxicity via ingestion, dermal contact, and inhalation (H301+H311+H331) . Key precautions include:

Q. How can researchers assess the acute toxicity of ammonium sulfamate in aquatic environments?

Acute toxicity for fish (e.g., Ictalurus catus) is quantified via 96-hour CL50 values (203 mg/L) . Methodological steps include:

- Preparing standardized aqueous solutions.

- Monitoring survival rates and behavioral changes in controlled exposure experiments.

- Comparing results with ecotoxicological thresholds (e.g., OECD Test Guidelines).

Q. What physicochemical properties of ammonium sulfamate are critical for experimental design?

Key properties include:

- High water solubility (1950 g/L), enabling aqueous-phase studies .

- Thermal decomposition above 280°C, requiring controlled heating setups .

- Log KOW = -4.34, indicating low bioaccumulation potential but high mobility in aquatic systems .

Advanced Research Questions

Q. How do reaction conditions influence the decomposition pathways of ammonium sulfamate?

Ammonium sulfamate decomposes exothermically when exposed to hot water (>100°C) or strong acids, releasing NH₃ and SO₃ gases . To study decomposition:

Q. How can contradictory ecotoxicological data (e.g., acute vs. chronic effects) be resolved?

While acute fish toxicity is well-documented (CL50 = 203 mg/L), chronic and endocrine disruption data are absent . Strategies include:

Q. What analytical methods are suitable for detecting ammonium sulfamate in complex matrices?

Advanced techniques include:

- Ion chromatography for quantifying sulfamate ions in environmental samples.

- FTIR spectroscopy to identify functional groups (e.g., NH₄⁺ and SO₃²⁻) in solid-state studies .

- LC-MS/MS for trace-level detection in biological tissues .

Methodological Challenges and Solutions

Q. How can researchers mitigate risks when studying ammonium sulfamate’s reactivity with oxidizers?

Violent reactions occur with chlorates, permanganates, and nitric acid . Mitigation strategies:

Q. What experimental designs address the lack of chronic toxicity data for ammonium sulfamate?

Propose multi-generational studies on model organisms (e.g., Daphnia magna):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro